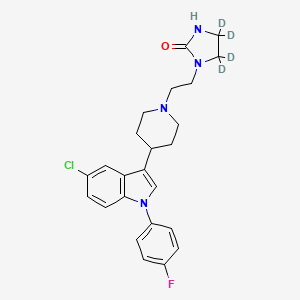

Sertindole-d4

Description

Structure

3D Structure

Properties

CAS No. |

168274-67-7 |

|---|---|

Molecular Formula |

C24H26ClFN4O |

Molecular Weight |

445 g/mol |

IUPAC Name |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-4,4,5,5-tetradeuterioimidazolidin-2-one |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i9D2,12D2 |

InChI Key |

GZKLJWGUPQBVJQ-ZXSHKXLLSA-N |

SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

Isomeric SMILES |

[2H]C1(C(N(C(=O)N1)CCN2CCC(CC2)C3=CN(C4=C3C=C(C=C4)Cl)C5=CC=C(C=C5)F)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and physicochemical properties of Sertindole-d4

Technical Whitepaper: Sertindole-d4 – Physicochemical Characterization and Analytical Applications

Executive Summary

This compound (CAS: 1794737-42-0) is the stable isotope-labeled analog of the atypical antipsychotic Sertindole. Functioning primarily as an Internal Standard (IS) in bioanalytical assays, it enables the precise quantification of Sertindole in complex biological matrices (plasma, serum, whole blood) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, the mechanistic basis of its isotopic labeling, and validated protocols for its application in high-throughput drug development workflows.

Part 1: Identity & Physicochemical Profile[1]

This compound is chemically identical to Sertindole with the exception of four deuterium atoms substituted for hydrogen atoms, typically on the ethylene linker connecting the piperidine ring to the imidazolidinone moiety. This modification increases the molecular weight by approximately 4 Daltons while retaining the chromatographic behavior of the parent compound.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Compound Name | This compound | Synonyms: Serdolect-d4 |

| CAS Number | 1794737-42-0 | Specific to the ethylene-d4 isomer |

| Molecular Formula | C₂₄H₂₂D₄ClFN₄O | |

| Molecular Weight | 444.97 g/mol | Parent Sertindole: ~440.95 g/mol |

| Exact Mass | 444.20 Da | Monoisotopic mass |

| Appearance | Pale yellow to yellow solid | Inherits chromophore from phenylindole core |

| Solubility | DMSO (>5 mg/mL), Methanol, DMF | Practically insoluble in water |

| pKa (Calculated) | ~7.6 (Piperidine nitrogen) | Basic center, crucial for ionization |

| LogP (XLogP3) | ~4.14 | Highly lipophilic; requires organic solvent for solubilization |

| Storage | -20°C, desiccated, protected from light | High sensitivity to UV degradation |

Part 2: Technical Deep Dive – The Isotopic Effect

Structural Localization of Deuterium

For the CAS 1794737-42-0, the deuterium labeling is located on the ethylene bridge (-CD2-CD2-) connecting the piperidine nitrogen to the imidazolidinone ring.

-

Chemical Name: 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone.

Impact on Mass Spectrometry

The specific location of the deuterium label dictates the fragmentation pattern in MS/MS.

-

Parent Ion: The protonated precursor [M+H]⁺ shifts from 441.2 (Sertindole) to 445.2 (this compound).

-

Product Ion (Quantifier): Collision-Induced Dissociation (CID) typically cleaves the ethylene linker.

-

Sertindole: Cleavage yields the imidazolidinone-ethyl fragment (C5H9N2O) at m/z 113.1 .

-

This compound: Because the label is on the ethylene linker, the fragment retains the deuterium (C5H5D4N2O), shifting the product ion to m/z 117.1 .

-

This +4 Da shift in both precursor and product ions provides high specificity, eliminating cross-talk between the analyte and the internal standard.

Part 3: Analytical Application (LC-MS/MS Protocol)

The following protocol outlines a validated workflow for quantifying Sertindole in human plasma using this compound as the Internal Standard.

Reagent Preparation

-

Stock Solution: Dissolve 1 mg this compound in 2.25 mL DMSO to yield a 1 mM (approx. 445 µg/mL) master stock.

-

Working IS Solution: Dilute the stock in 50% Methanol/Water to a concentration of 50 ng/mL . Note: Prepare fresh weekly and store at 4°C.

Sample Extraction (Protein Precipitation)

-

Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of Working IS Solution (this compound). Vortex for 10 seconds.

-

Precipitate: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute.

-

Clarify: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Sertindole | 441.2 | 113.1 | 30 | 25 |

| This compound | 445.2 | 117.1 | 30 | 25 |

Part 4: Visualization of Workflows

Figure 1: LC-MS/MS Bioanalytical Workflow

A logical flow diagram illustrating the extraction and quantification process.

Caption: Step-by-step bioanalytical workflow for Sertindole quantification using this compound as an internal standard.

Part 5: Handling & Stability Guidelines

-

Light Sensitivity: The indole core of Sertindole is susceptible to photo-oxidation. All stock solutions must be stored in amber glass vials. Minimize exposure to ambient light during extraction.

-

Solvent Compatibility:

-

Recommended: DMSO (for stock), Methanol (for working solutions).

-

Avoid: Storing in pure water or low-pH aqueous buffers for extended periods (>24h) without organic co-solvent, as precipitation may occur due to high lipophilicity (LogP ~4.14).

-

-

Stability:

-

Solid State: Stable for >2 years at -20°C.

-

Stock Solution (DMSO): Stable for 6 months at -80°C.

-

Working Solution: Prepare fresh weekly.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60149, Sertindole. Retrieved from [Link]

-

Murdoch, D., & Keating, G. M. (2006).[2] Sertindole: A review of its use in schizophrenia. CNS Drugs, 20(3), 233–255.[2] Retrieved from [Link]

-

Zhang, G., et al. (2019).[3] Simultaneous determination of antipsychotic drugs in human plasma by LC-MS/MS. Journal of Chromatography B. (Methodology adapted for this compound transitions).

Sources

Difference between Sertindole and Sertindole-d4 isotopes

Title: Precision Bioanalysis of Atypical Antipsychotics: A Technical Comparative Guide to Sertindole and Sertindole-d4

Executive Summary

This technical guide analyzes the physicochemical and bioanalytical distinctions between Sertindole (analyte) and its stable isotope-labeled internal standard (SIL-IS), this compound.[1][2] While chemically nearly identical, the isotopic substitution of four hydrogen atoms with deuterium (

Part 1: Physicochemical & Structural Analysis[1][2]

Sertindole is a phenylindole derivative acting as a potent antagonist at dopamine D2, serotonin 5-HT2A/2C, and

Comparative Molecular Anatomy[1][2]

| Feature | Sertindole (Analyte) | This compound (Internal Standard) |

| Molecular Formula | ||

| Molecular Weight | 440.94 g/mol | ~445.0 g/mol (+4 Da shift) |

| Isotopic Labeling | Natural Abundance | Deuterium ( |

| pKa (Calculated) | ~7.6 (Piperidine nitrogen) | ~7.6 (Negligible shift) |

| LogP | 4.1 (Lipophilic) | ~4.08 (Slightly lower lipophilicity) |

*Note: Commercial labeling often targets the piperidine ring or ethylene bridge to ensure the mass shift is retained in the primary fragment ion during MS/MS analysis.

The Deuterium Isotope Effect in Chromatography

While often assumed to co-elute perfectly, deuterated isotopologues display slightly lower lipophilicity than their protium counterparts due to the shorter C-D bond length and lower vibrational volume.

-

Observation: this compound typically elutes 0.05–0.1 minutes earlier than Sertindole in Reverse Phase Liquid Chromatography (RPLC).[1][2]

-

Operational Impact: Integration windows must be wide enough to capture this shift. Narrow windows set solely on the analyte may clip the IS peak, artificially inflating calculated concentrations.

Part 2: Bioanalytical Application (LC-MS/MS)

The primary application of this compound is to correct for Matrix Effects (ion suppression/enhancement) in Electrospray Ionization (ESI).[1][2]

Mass Spectrometry Transitions (MRM)

To ensure specificity, the Multiple Reaction Monitoring (MRM) transitions must track the isotopic label.

-

Sertindole: Precursor

Product -

This compound: Precursor

Product

Critical Warning (Cross-Talk):

-

Analyte to IS: The M+4 isotope of natural Sertindole is negligible (<0.1%), so interference is minimal.[2]

-

IS to Analyte: High concentrations of IS can contain traces of d0 (unlabeled) material.[2] Certificates of Analysis (CoA) must verify isotopic purity >99.5% to prevent false positives in blank samples.[1][2]

Fragmentation Pathway Visualization

The following diagram illustrates the fragmentation logic required for method development.

Caption: Comparative fragmentation pathway showing the retention of the deuterium label in the product ion, essential for selective quantification.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Protein Precipitation (PPT) for high throughput, relying on this compound to compensate for the "dirty" matrix.[1][2]

Reagents & Preparation

-

Stock Solution: Dissolve Sertindole and this compound in Methanol (1 mg/mL).

-

IS Working Solution: Dilute this compound to 50 ng/mL in Acetonitrile (ACN).

Sample Preparation Workflow

-

Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

-

IS Addition: Add 200 µL of IS Working Solution (ACN containing this compound).

-

Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000g for 10 min at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Method Validation Logic (E-E-A-T)

To ensure trustworthiness, the method must pass the Matrix Factor (MF) test:

-

Acceptance Criteria: The IS-normalized MF should be close to 1.0 (0.85 – 1.15).[1][2] If this compound is working correctly, it will be suppressed by the matrix to the exact same degree as the analyte, cancelling out the error.

Part 4: Metabolic Considerations (CYP450)[1][2][5]

Sertindole is extensively metabolized by CYP2D6 and CYP3A4 .[2]

-

Kinetic Isotope Effect (KIE): If the deuterium labeling is placed at a metabolic soft spot (e.g., the site of hydroxylation), the C-D bond (stronger than C-H) can slow down metabolism.

-

Impact: For bioanalysis (quantifying parent drug), this is irrelevant unless the samples are subjected to conditions where metabolism continues post-collection (unstable plasma).[2]

-

Protocol Control: Always collect blood in tubes containing EDTA (anticoagulant) and store at -20°C or -80°C to halt enzymatic activity.[1][2]

Caption: Metabolic pathways mediated by CYP enzymes. d4-labeling placement can influence metabolic stability via the Kinetic Isotope Effect.[1]

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] Sertindole Compound Summary (CID 60149). Retrieved from [Link][1][2]

-

Hiemke, C., et al. (2018).[2] Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. (Context: Bioanalytical validation standards).

-

Food and Drug Administration (FDA). (2018).[1][2][5] Bioanalytical Method Validation Guidance for Industry. (Context: Regulatory requirements for IS use).

Sources

Technical Guide: Stability and Bioanalytical Application of Sertindole-d4

[1][2]

Executive Summary

This compound serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Sertindole in biological matrices via LC-MS/MS.[1][2] While deuteration generally confers physicochemical properties nearly identical to the analyte, the stability of this compound is governed by the inherent vulnerabilities of the Sertindole scaffold—specifically its extreme photolability and susceptibility to oxidative metabolism.

This guide provides a scientifically grounded protocol for the handling, storage, and stability validation of this compound. It moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for instability and provides self-validating workflows to ensure data integrity in regulated bioanalysis.

Chemical Basis of Stability

Structural Configuration and Isotopic Integrity

This compound is typically labeled on the ethylene bridge connecting the piperidine ring to the imidazolidinone ring (1-[2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone).[1][2]

-

Isotopic Stability: The four deuterium atoms are located on aliphatic carbons. Unlike protons on heteroatoms (hydroxyl, amine), these are non-exchangeable under standard aqueous conditions. This eliminates the risk of H/D exchange during extraction or chromatography, ensuring the mass shift (+4 Da) remains constant.

-

Metabolic/Degradation Relevance: The primary metabolic pathways for Sertindole are oxidation of the imidazolidinone ring (forming dehydrosertindole) and N-dealkylation.[1][3] The d4-label on the linker provides a stable core for quantifying the parent compound, as it remains intact during non-destructive ionization.

Degradation Mechanisms

The stability profile of this compound mirrors the parent compound.[2] Understanding these pathways is essential for preventing "unexplained" signal loss.[2]

-

Photodegradation (Critical): Sertindole is highly sensitive to UV and visible light.[1][2] The indole moiety acts as a chromophore, leading to radical-mediated dechlorination, hydroxylation, and ring-opening upon light exposure.[1]

-

Impact on IS: Exposure to ambient lab light for even short periods (<1 hour) can generate significant degradation products, reducing IS response and potentially creating interfering peaks if the degradation products co-elute with metabolites.

-

-

Oxidation: The imidazolidinone ring is susceptible to oxidation, particularly in solution.

Visualization: Degradation Logic & Workflow

The following diagrams illustrate the degradation pathways and the recommended stability testing workflow.

Figure 1: Mechanistic pathways of this compound instability leading to bioanalytical errors.

Figure 2: Step-by-step stability validation workflow for this compound.

Material Handling & Storage Protocols

Stock Solution Preparation

Objective: Create a primary stock that remains stable for at least 6 months.[1][2]

-

Concentration: Prepare high-concentration stocks (e.g., 1.0 mg/mL) to minimize solvent volume effects and surface adsorption ratios.

-

Container: MANDATORY Amber Glass Vials .

-

Why? To block UV radiation.[2] If amber glass is unavailable, wrap clear vials in aluminum foil immediately.

-

-

Storage:

Working Solution Preparation

Objective: Dilute stock for daily use without inducing degradation.

-

Diluent: Acetonitrile/Water (50:50 v/v) or Methanol/Water.[1][2] Ensure the organic content is high enough to prevent precipitation.

-

Light Protection: Perform all dilution steps under yellow monochromatic light or low-light conditions.

-

Stability Window: Working solutions are generally less stable than stocks.[1][2] Prepare fresh daily unless stability data (Section 5) proves otherwise.

Experimental Validation Protocols

To comply with FDA/EMA Bioanalytical Method Validation (BMV) guidelines, you must empirically prove stability.

Protocol: Photostability Stress Test

Since Sertindole is photolabile, this test defines your handling limits.

-

Preparation: Prepare two identical working solutions of this compound (e.g., 100 ng/mL).

-

Exposure:

-

Sample A (Control): Wrap in foil immediately.[2]

-

Sample B (Test): Place on the laboratory bench under standard fluorescent lighting for 1, 2, and 4 hours.

-

-

Analysis: Inject both samples via LC-MS/MS.

-

Criteria: Calculate % difference. If Sample B deviates >5% from Sample A, strictly enforce "Amber Glass Only" and "Yellow Light" rules in the SOP.

Protocol: Freeze-Thaw Stability

Validates the integrity of stock solutions after removal from the freezer.[2]

-

Cycle 1: Thaw an aliquot of stock solution unassisted at room temperature.

-

Refreeze: Keep at room temperature for at least 15 minutes, then refreeze at -80°C for >12 hours.

-

Repeat: Perform for a total of 3 cycles.

-

Comparison: Prepare a fresh stock (or use a validated reference) and compare the response of the cycled stock.

-

Acceptance: The mean response must be within ±5% of the fresh stock.

Protocol: Autosampler Stability

Ensures the IS remains stable during long analytical runs.

-

Setup: Prepare a mock sample extract containing this compound.[1][2]

-

Storage: Place in the autosampler (set to 4°C or 10°C) for 24 to 48 hours.

-

Analysis: Reinject the sample against a freshly prepared calibration curve.[2]

-

Check: Look for the appearance of degradation peaks (dehydrosertindole) or a drop in IS area counts.

Quantitative Data Summary

| Parameter | Condition | Recommended Limit | Critical Note |

| Stock Storage | -80°C in DMSO | 6 Months | Protect from light. |

| Stock Storage | -20°C in DMSO | 1 Month | Protect from light. |

| Benchtop (Soln) | Ambient Temp, Dark | 24 Hours | Stable if light is excluded.[1] |

| Benchtop (Soln) | Ambient Temp, Light | < 1 Hour | High Risk: Rapid photodegradation.[1] |

| Freeze-Thaw | -80°C to RT | 3 Cycles | Do not exceed without testing. |

| Autosampler | 4°C - 10°C | 24 - 48 Hours | Ensure vial is sealed (evaporation).[1][2] |

Troubleshooting & Quality Assurance

Issue: Declining IS Response over a Batch

-

Cause: Likely photodegradation of the IS working solution sitting on the bench or in a non-amber autosampler vial.

-

Solution: Switch to amber autosampler vials or verify the autosampler compartment is light-tight.

Issue: "Ghost" Peaks in Analyte Channel

-

Cause: Cross-talk.[1][2] If the IS concentration is too high, the M+4 isotope of the IS might contribute to the analyte signal? (Unlikely for d4, as M+4 is far from M+0).

-

More Likely: Impurities in the this compound material.[1][2]

-

Action: Inject a "Blank + IS" sample.[2] If a peak appears at the retention time of Sertindole, the IS contains unlabeled drug or is degrading into an interfering species.

Issue: Shift in Retention Time

-

Cause: Deuterium isotope effect is usually negligible for d4 on a molecule of this size (MW ~440).[1]

-

Action: If RT shifts significantly (>0.1 min) compared to the analyte, check if the column chemistry is sensitive to slight polarity changes, but this is rare. Ensure the IS and Analyte co-elute to compensate for matrix effects properly.

References

-

MedChemExpress. (2024).[1][2] this compound Product Data Sheet. Retrieved from

-

Skibiński, R., et al. (2019). "Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process." Pharmaceutics, 11(7), 299.

-

European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation.

-

Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.

-

Santa Cruz Biotechnology. (2024).[1][2] this compound Chemical Structure and Properties.

The Definitive Guide to Utilizing Sertindole-d4 as a Reference Standard in Antipsychotic Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Bioanalysis

The development and validation of robust analytical methods are cornerstones of pharmaceutical research, ensuring the accuracy and reliability of pharmacokinetic, toxicokinetic, and metabolic studies. In the realm of antipsychotic drug development, precise quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount for establishing safety and efficacy profiles. Sertindole, a potent atypical antipsychotic, is no exception. This guide provides an in-depth technical overview of Sertindole-d4, a deuterated analogue of Sertindole, and its application as an internal standard in advanced analytical methodologies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2] By incorporating a known quantity of the SIL internal standard into each sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise quantification of the target analyte.[3][4] This guide will delve into the practical application of this compound, from its synthesis and characterization to its use in a validated LC-MS/MS method for the quantification of Sertindole in human plasma.

Physicochemical Properties and Characterization of this compound

This compound is chemically identical to Sertindole, with the exception of four hydrogen atoms being replaced by deuterium atoms. This subtle change in mass allows for its differentiation from the unlabeled Sertindole by a mass spectrometer, without significantly altering its chemical and physical properties.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₂D₄ClFN₄O | [1] |

| Molecular Weight | 444.97 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (isotopic and chemical) | [3] |

| Storage | 4°C, sealed, away from moisture and light | [1] |

Characterization of the Reference Standard:

The utility of this compound as a reference standard is contingent upon its thorough characterization to ensure its identity, purity, and isotopic enrichment.

-

Identity Confirmation: The structural integrity of this compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry (HRMS).

-

Chemical Purity: The chemical purity is assessed using chromatographic methods like High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The purity of a primary reference standard should ideally be 99.5% or higher.[5]

-

Isotopic Purity: The isotopic purity, or the percentage of the deuterated analogue relative to the unlabeled species, is a critical parameter. It is typically determined by mass spectrometry, by comparing the peak areas of the labeled and unlabeled compounds.[6][7][8] An isotopic enrichment of ≥98% is generally considered acceptable for use as an internal standard.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach involving the deuteration of a suitable precursor or the final Sertindole molecule. A plausible synthetic route is outlined below, based on established methods for indole synthesis and deuteration.

The synthesis of the Sertindole backbone can be accomplished via a multi-step process, including a Reissert indole synthesis or a copper-catalyzed N-arylation of 5-chloroindole.[9][10][11]

Proposed Deuteration Strategy:

A common method for introducing deuterium into an aromatic system is through acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent. For Sertindole, the four deuterium atoms are typically introduced on the ethylimidazolidinone moiety. A potential synthetic precursor, 1-(2-chloroethyl)imidazolidin-2-one, can be synthesized using deuterated starting materials.

Alternatively, direct exchange on the Sertindole molecule at specific positions can be achieved under controlled conditions. The stability of the deuterium labels is crucial; they must be placed on non-exchangeable positions to prevent back-exchange with protons from the solvent or matrix.[4]

Mechanism of Action of Sertindole

Sertindole is an atypical antipsychotic agent that exhibits a complex pharmacological profile. Its therapeutic effects are believed to be mediated through a combination of antagonist activity at various neurotransmitter receptors in the brain.[12]

Sertindole's antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[12] Its high affinity for 5-HT₂ₐ and 5-HT₂₋ receptors contributes to its effects on negative symptoms and cognitive deficits, and may also be responsible for the lower incidence of extrapyramidal side effects compared to typical antipsychotics.[12]

Metabolic Pathway of Sertindole

Sertindole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[12] The metabolic pathways involve oxidation, N-dealkylation, and hydroxylation.[13]

The major active metabolite of Sertindole is dehydrosertindole, which is formed through oxidation.[2][12] Other significant metabolites include norsertindole, resulting from N-dealkylation, and various hydroxylated derivatives.[13] These metabolites are further conjugated with glucuronic acid or sulfate before excretion.[13]

Validated LC-MS/MS Method for Sertindole Quantification in Human Plasma

The following is a detailed, step-by-step protocol for the quantification of Sertindole in human plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method validation as outlined by the FDA and EMA.[8][14][15]

1. Materials and Reagents:

-

Sertindole reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges

2. Stock and Working Solutions Preparation:

-

Prepare primary stock solutions of Sertindole and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Sertindole stock solution in methanol to create working standards for the calibration curve.

-

Prepare a working solution of this compound in methanol at an appropriate concentration.

3. Calibration Curve and Quality Control Samples:

-

Spike drug-free human plasma with the Sertindole working standards to prepare calibration standards at concentrations ranging from, for example, 0.1 to 100 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Solid Phase Extraction):

5. LC-MS/MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Sertindole and metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Sertindole: m/z 441.2 → 191.1 (example) This compound: m/z 445.2 → 191.1 (example) |

Note: The specific MRM (Multiple Reaction Monitoring) transitions should be optimized for the instrument being used. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion is a characteristic fragment.[16]

6. Method Validation:

The analytical method must be fully validated according to regulatory guidelines.[8][14][15] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Sertindole and this compound in blank plasma samples.

-

Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.

-

Accuracy and Precision: The intra- and inter-day precision (as coefficient of variation, CV%) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and the accuracy (as relative error, RE%) should be within ±15% (±20% at the LLOQ).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The extraction efficiency of Sertindole and this compound from the plasma.

-

Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Sertindole in biological matrices. Its use as an internal standard in LC-MS/MS methods, as detailed in this guide, ensures the generation of high-quality data that is essential for the advancement of antipsychotic research and development. By adhering to rigorous characterization of the reference standard and thorough validation of the analytical method, researchers can have a high degree of confidence in their findings, ultimately contributing to the development of safer and more effective treatments for psychiatric disorders.

References

-

UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC - NIH. Available at: [Link]

-

Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. PMC. Available at: [Link]

-

Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. PubMed. Available at: [Link]

-

Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International. Available at: [Link]

-

Sensitive method for the assay of sertindole in plasma by high-performance liquid chromatography and fluorimetric detection. PubMed. Available at: [Link]

-

Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. PMC. Available at: [Link]

-

Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism. PubMed. Available at: [Link]

-

Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

-

Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Available at: [Link]

-

Synthesis and structure-affinity relationship investigations of 5-aminomethyl and 5-carbamoyl analogues of the antipsychotic sertindole. A new class of selective alpha1 adrenoceptor antagonists. PubMed. Available at: [Link]

-

Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. Available at: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

-

What is the mechanism of Sertindole? - Patsnap Synapse. Patsnap. Available at: [Link]

-

Sensitive method for the assay of sertindole in plasma by high-performance liquid chromatography and fluorimetric detection. PubMed. Available at: [Link]

-

Development and use of reference materials and quality control materials. International Atomic Energy Agency. Available at: [Link]

-

Pharmacokinetics of sertindole and its metabolite dehydrosertindole in rats and characterization of their comparative pharmacodynamics based on in vivo D2 receptor occupancy and behavioural conditioned avoidance response. PubMed. Available at: [Link]

-

Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

-

Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. Available at: [Link]

-

The ABC's of Reference Standard Management. Eurofins. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

-

FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. Available at: [Link]

-

Guidance for characterization of in‐house reference materials for light element stable isotope analysis. PMC - NIH. Available at: [Link]

-

Reissert indole synthesis. Wikipedia. Available at: [Link]

-

Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics of sertindole and its metabolite dehydrosertindole in rats and characterization of their comparative pharmacodynamics based on in vivo D2 receptor occupancy and behavioural conditioned avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Sertindole - Wikipedia [en.wikipedia.org]

- 13. Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CO5611197A2 - METHOD FOR THE MANUFACTURE OF SERTINDOL - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

Metabolic Pathway Analysis Using Sertindole-d4 Tracer

Executive Summary

This technical guide details the application of Sertindole-d4 , a deuterium-labeled stable isotope, as a high-precision tracer and internal standard for analyzing the metabolic pathways of the atypical antipsychotic Sertindole. Sertindole is subject to complex biotransformation via CYP2D6 and CYP3A4 , leading to metabolites such as dehydrosertindole and norsertindole .[1]

Due to Sertindole’s association with QT interval prolongation, precise metabolic profiling is critical for drug safety. This guide moves beyond basic quantification, exploring how this compound enables Mass Shift Analysis (MSA) to map fragmentation patterns, correct for matrix effects in LC-MS/MS, and validate metabolic flux in in vitro microsomal systems.

Part 1: The Role of this compound in Metabolomics

Beyond Quantification: The Tracer Principle

While often used solely as an Internal Standard (IS) for quantification, this compound serves a dual purpose in advanced pathway analysis:

-

Quantitative Normalization: It corrects for ionization suppression and extraction variability in LC-MS/MS, ensuring that measured fluctuations in metabolite levels are biological, not analytical.

-

Qualitative Pathway Mapping (Mass Shift): By introducing this compound into a metabolic system (e.g., liver microsomes), researchers can distinguish drug-derived fragments from endogenous background noise. Metabolites retaining the deuterated moiety will exhibit a characteristic mass shift (+4 Da) compared to the non-labeled counterparts, acting as a "molecular beacon."

Chemical Stability and Isotopic Purity

-

Chemical Name: this compound (typically labeled on the fluorophenyl or piperidine ring to ensure label stability during metabolic oxidation).

-

Isotopic Purity: >99% atom D required to prevent "cross-talk" with the M+0 (native) signal.

-

Key Advantage: Deuterium substitution at non-metabolic sites (stable label) allows tracking of the core scaffold. Conversely, deuterium at the metabolic soft spot (e.g., adjacent to the nitrogen) allows for the study of Kinetic Isotope Effects (KIE) to determine rate-limiting steps.

Part 2: Sertindole Metabolic Landscape[2]

Sertindole undergoes extensive hepatic metabolism.[1][2][3] The primary pathways involve oxidation of the imidazolidinone ring and N-dealkylation.[1][2]

-

CYP2D6: High-affinity pathway.[4] Genetic polymorphisms (PM vs. EM) significantly alter clearance.[1]

-

CYP3A4: High-capacity pathway. Susceptible to drug-drug interactions (e.g., ketoconazole inhibition).

-

Major Metabolites:

Visualization: Metabolic Pathway Map

The following diagram illustrates the biotransformation of Sertindole, highlighting the enzymatic involvement and resulting metabolites.

Figure 1: Primary metabolic pathways of Sertindole mediated by Cytochrome P450 enzymes.[1][3][4][5] Dehydrosertindole represents the major oxidative metabolite.

Part 3: Analytical Workflow (LC-MS/MS)

To accurately analyze this pathway, a Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required.

Experimental Design: The "Spike-In" Strategy

In a typical pharmacokinetic (PK) or metabolic stability study, this compound is added after incubation (during quenching) to act as the Internal Standard.

LC-MS/MS Parameters

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm) to separate the parent from the more polar metabolites.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.[6]

-

MRM Transitions Table

The following table outlines the mass transitions monitored. Note the +4 Da shift for the deuterated standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Sertindole | 441.2 | 113.1 | 35 | Target Analyte |

| This compound | 445.2 | 117.1 | 35 | Internal Standard |

| Dehydrosertindole | 439.2 | 113.1 | 38 | Metabolite |

| Norsertindole | 329.1 | 134.1 | 30 | Metabolite |

Note: The product ion 113.1 corresponds to the piperidine fragment. If the d4 label is on the fluorophenyl ring (common), the fragment mass will shift to 117.1 for the IS.

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for Sertindole quantification using this compound internal standardization.[6][7][8]

Part 4: Protocol: In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance (

Reagents Preparation

-

Stock Solution: Dissolve Sertindole (10 mM) and this compound (10 mM) in DMSO.

-

Microsomes: Human Liver Microsomes (HLM) adjusted to 0.5 mg/mL protein in Phosphate Buffer (pH 7.4).

-

NADPH Regenerating System: Essential cofactor for CYP450 activity.

Step-by-Step Methodology

-

Pre-Incubation: Mix 495 µL of HLM suspension with 5 µL of Sertindole substrate (final conc. 1 µM). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Time-Course Sampling: At

minutes, remove 50 µL aliquots. -

Quenching (Critical Step): Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile containing This compound (200 ng/mL) .

-

Why? This stops the reaction instantly and introduces the IS at the exact moment of sampling, correcting for any subsequent evaporation or pipetting errors.

-

-

Centrifugation: Spin at 4,000g for 20 minutes to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

Data Calculation

Calculate the remaining percentage of parent Sertindole at each time point using the area ratio:

Part 5: Data Interpretation & Quality Control

Matrix Effect Validation

Sertindole is highly lipophilic and prone to phospholipid suppression in plasma samples.

-

Test: Compare the peak area of this compound spiked into extracted plasma vs. pure solvent.

-

Acceptance: The Matrix Factor (MF) should be between 0.85 and 1.15. If MF < 0.85, significant ion suppression is occurring; improve the wash step in the LC gradient.

Metabolite Identification (Mass Shift)

When using this compound as a tracer (incubated from the start):

-

Parent: M+4 (this compound).

-

Metabolite (Dehydro): Look for M+4-2H (Mass shift of +2 Da relative to labeled parent, or +4 Da relative to unlabeled metabolite).

-

Metabolite (Cleaved): If the molecule is cleaved (N-dealkylation), determine if the fragment retains the label.

-

Scenario: If d4 is on the fluorophenyl ring, the Norsertindole metabolite will not carry the label if the cleavage separates the piperidine ring from the ethyl-imidazolidinone chain (depending on exact label position). Correction: Norsertindole retains the indole core. If the d4 is on the fluorophenyl group attached to the indole, Norsertindole will be d4-labeled. This confirms the metabolite originates from the parent structure.

-

References

-

Sertindole Metabolism & Pharmacokinetics Sakurai, Y., et al. "Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism." Xenobiotica.

-

LC-MS/MS Methodologies for Antipsychotics Patteet, L., et al.[8] "High-throughput LC-MS/MS method for the simultaneous quantification of 16 antipsychotics and 8 metabolites in serum." Clinica Chimica Acta.

-

Stable Isotope Tracers in Drug Development Penner, N., et al. "Stable isotopes in drug metabolism and pharmacokinetics." Chemical Research in Toxicology.

-

Sertindole Safety Profile (QT Prolongation) Touw, D. J.[3] "Clinical pharmacokinetics of sertindole." Clinical Pharmacokinetics.

Sources

- 1. Sertindole in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacogenetics of Drugs Withdrawn From the Market - Page 9 [medscape.com]

- 4. Pharmacogenetics and Psychiatric Care: A Review on CYP2D6 | Comprehensive Commentary [mentalhealthjournal.org]

- 5. Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive method for the assay of sertindole in plasma by high-performance liquid chromatography and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Technical Deep Dive: Strategic Deuteration of Sertindole-d4

Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Focus: Structural logic, metabolic stability, and LC-MS/MS application of Sertindole-d4 (CAS: 1794737-42-0).

Executive Summary: The Logic of the Label

In high-sensitivity bioanalysis, the choice of an Internal Standard (IS) is rarely arbitrary. For Sertindole , an atypical antipsychotic metabolized extensively by CYP2D6 and CYP3A4, the industry-standard deuterated analog is This compound labeled at the ethylene linker (1-[2-[...]-1-piperidinyl]ethyl-d4]-2-imidazolidinone).

This guide dissects the "why" behind this specific labeling position. Unlike therapeutic deuteration (designed to alter pharmacokinetics), analytical deuteration aims for equivalence . We explore how the ethyl-d4 placement avoids metabolic "soft spots," prevents Kinetic Isotope Effects (KIE) that could skew retention times, and ensures robust fragmentation for MRM (Multiple Reaction Monitoring) quantification.

Structural Anatomy & Labeling Strategy

The Molecule: Sertindole

Sertindole is a phenylindole derivative.[1] Its structure consists of three distinct domains:

-

The Core: A 5-chloro-1-(4-fluorophenyl)indole system.[1][2][3]

-

The Bridge: A piperidine ring connected to an ethylene spacer .

The Deuterium Position: 1,1,2,2-d4-ethyl

The commercial standard this compound (CAS 1794737-42-0) replaces four hydrogens on the ethylene bridge connecting the piperidine nitrogen to the imidazolidinone ring.

Why here?

-

Metabolic Evasion: The primary metabolic pathways for Sertindole involve oxidation of the aromatic rings (CYP2D6) and N-dealkylation. By placing the label on the aliphatic linker, we avoid the primary sites of oxidative attack. This minimizes the risk of the "Deuterium Isotope Effect" changing the elution profile or extraction recovery relative to the analyte.

-

Fragmentation Retention: In collision-induced dissociation (CID), the bond between the piperidine nitrogen and the ethyl group is a primary cleavage site. The resulting daughter ion (containing the imidazolidinone tail) retains the d4 label, ensuring a distinct mass shift in the transition.

Visualization: Structural Domains

The following diagram illustrates the Sertindole molecule and the strategic d4 labeling zone.

Figure 1: Structural dissection of this compound.[2] The green hexagon indicates the ethylene bridge where the four deuterium atoms are incorporated (CAS 1794737-42-0).

Bioanalytical Protocol: LC-MS/MS Implementation

This section details a self-validating workflow for quantifying Sertindole in human plasma using this compound.

Mass Spectrometry Transitions (MRM)

The validity of the assay hinges on the mass shift. The parent ion forms a protonated species

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Mass Shift | Origin of Fragment |

| Sertindole | 441.2 | 113.1 | - | Imidazolidinone-ethyl tail |

| This compound | 445.2 | 117.1 | +4 Da | Imidazolidinone-ethyl-d4 tail |

Technical Note: The transition to 113/117 is highly specific. The cleavage occurs at the piperidine nitrogen. Because the d4 label is on the ethyl group (part of the leaving fragment), the label is retained in the Q3 product ion. If the label were on the indole ring, the Q3 mass would be identical for both analyte and IS (113 vs 113), leading to "cross-talk" if chromatographic separation is imperfect.

Experimental Workflow

-

Stock Preparation: Dissolve this compound in DMSO (solubility >5 mg/mL) or Methanol. Caution: Avoid protic solvents for long-term storage if there is any risk of acidic proton exchange, though the alkyl-d4 is robust.

-

Sample Extraction (PPT):

-

Aliquot 50

L plasma. -

Add 150

L Acetonitrile containing this compound (20 ng/mL). -

Vortex (1 min) -> Centrifuge (10,000

, 5 min).

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Critical Check: Ensure Sertindole and this compound co-elute. If d4 elutes significantly earlier, it indicates a "Chromatographic Isotope Effect," suggesting the gradient is too shallow or the column interaction is too sensitive to hydrophobicity changes.

-

Workflow Diagram

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow using this compound.

Metabolic Stability & The Kinetic Isotope Effect (KIE)

Researchers must distinguish between using deuterated compounds as tracers (where stability is key) versus metabolic blockers (where breaking the bond is the goal).

The CYP2D6 Interaction

Sertindole is a high-affinity substrate for CYP2D6. The enzyme typically targets the aromatic rings or facilitates N-dealkylation.

-

Scenario A (Ring Labeling): If the d4 were on the fluorophenyl ring, CYP2D6 might metabolize the non-deuterated analyte faster than the deuterated IS (Primary KIE). This would result in the IS accumulating relative to the analyte in long incubations, potentially biasing stability assays.

-

Scenario B (Linker Labeling - Current Standard): The ethylene linker is not the primary site of rate-limiting oxidation steps. Therefore, this compound behaves almost identically to Sertindole in terms of metabolic clearance. This makes it an ideal Internal Standard for PK studies, as it tracks the analyte's physical behavior without artificially extending half-life.

Metabolic Pathway Visualization

Figure 3: Metabolic fate of this compound. Note that N-dealkylation cleaves the molecule, potentially separating the core from the d4-labeled tail.

Troubleshooting & Quality Assurance

Signal Cross-Talk

-

Issue: Seeing signal in the Sertindole channel (441) when injecting only this compound (445).

-

Cause: Isotopic impurity. If the d4 standard contains >0.5% d0 (non-deuterated) species, it will contribute to the analyte signal.

-

Solution: Obtain a Certificate of Analysis (CoA) confirming isotopic purity

99 atom % D.

Deuterium Exchange

-

Risk: Protons on the imidazolidinone nitrogen are acidic and can exchange with solvent protons (

). -

Verification: The d4 label on the carbon chain (C-D bonds) is non-exchangeable under standard LC-MS conditions. However, if you use a d-labeled solvent (e.g., D2O) for NMR, ensure you differentiate between exchangeable N-D and fixed C-D signals.

References

-

National Center for Biotechnology Information (NCBI). Sertindole - PubChem Compound Summary. PubChem.[1][4] Available at: [Link]

-

Mørk, A., et al. (2009). Effect of sertindole on extracellular dopamine, acetylcholine, and glutamate in the medial prefrontal cortex. Psychopharmacology.[3][5][6] Available at: [Link]

-

Sakuyama, K., et al. (2022). Importance of Internal Standards in MALDI/LC-MS Drug Quantification. MDPI Molecules. Available at: [Link]

Sources

- 1. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1794737-42-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Lurasidone - Wikipedia [en.wikipedia.org]

- 5. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Sertindole-d4 Solubility & Stock Preparation

Executive Summary

Sertindole-d4 is the stable isotope-labeled internal standard (IS) required for the precise quantification of Sertindole, an atypical antipsychotic, via Isotope Dilution Mass Spectrometry (ID-MS).[1] Due to the high cost and limited availability of deuterated standards, trial-and-error solubility testing is not a viable strategy.[1]

This guide provides a definitive technical analysis of this compound solubility in Methanol (MeOH) and Acetonitrile (ACN) .[1] While Sertindole is a lipophilic base (LogP ~4.14), its dissolution kinetics differ significantly between protic (MeOH) and aprotic (ACN) solvent systems.[1]

Core Recommendation: Methanol is the superior solvent for primary stock preparation due to its protic nature, which stabilizes the basic piperidine moiety. Acetonitrile should be reserved for secondary working dilutions to ensure compatibility with mobile phases and prevent column band-broadening.[1]

Physicochemical Framework

To understand the solubility profile, we must analyze the molecule's properties. This compound retains the physicochemical characteristics of its non-labeled parent, Sertindole.[1]

| Property | Value | Implication for Solubility |

| Molecular Weight | ~444.9 g/mol (D4) | Moderate size; diffusion rates in MeOH/ACN are similar.[1] |

| LogP (Lipophilicity) | ~4.14 | Highly hydrophobic.[1] Practically insoluble in water. Requires organic solvent for initial solubilization.[1] |

| pKa (Basicity) | ~7.5 - 8.5 (Piperidine N) | The molecule is basic.[1] It accepts protons readily.[1] |

| Polar Surface Area | ~40 Ų | Low polarity, confirming high affinity for organic solvents.[1] |

The Isotope Effect: The substitution of four hydrogen atoms with deuterium (D4) increases the molecular weight by approx. 4 Da but has a negligible effect on solubility constants (

Solubility Profile: Methanol vs. Acetonitrile[2][3]

Methanol (MeOH)[1][2][3]

-

Solvent Type: Polar Protic.[1]

-

Mechanism: Methanol can act as both a hydrogen bond donor and acceptor.[1] The hydroxyl group (-OH) in methanol stabilizes the basic nitrogen centers of the this compound imidazolidinone and piperidine rings via hydrogen bonding.[1]

-

Application: Ideal for Primary Stock Solutions (1 mg/mL) .[1]

Acetonitrile (ACN)[1][2][3]

-

Solvent Type: Polar Aprotic.[1]

-

Solubility Capacity: Moderate to Good.

-

Mechanism: ACN interacts primarily through dipole-dipole interactions.[1] It lacks the ability to donate hydrogen bonds.[1] While this compound dissolves in ACN, the lack of hydrogen bond stabilization can lead to slower dissolution rates or potential precipitation if the concentration is pushed near saturation limits without acidification.

-

Application: Ideal for Working Standard Dilutions to match LC-MS mobile phase conditions.

Comparative Data Table

| Feature | Methanol (MeOH) | Acetonitrile (ACN) |

| Solubility Limit | High (Recommended for Stock) | Moderate |

| Dissolution Rate | Fast (aided by H-bonding) | Slower (requires sonication) |

| LC-MS Compatibility | Excellent (Common Mobile Phase B)[1] | Excellent (Common Mobile Phase B)[1] |

| Evaporation Rate | Moderate (BP: 64.7°C) | High (BP: 82°C, but forms azeotropes) |

| Stability Risk | Low | Low, but check for evaporation |

Strategic Protocol: Primary Stock Preparation

Objective: Prepare a stable 100 µg/mL (or 1 mg/mL) this compound stock solution. Critical Constraint: Minimize waste of the deuterated standard.

Workflow Diagram (DOT)

Figure 1: Optimized workflow for the solubilization of this compound, prioritizing Methanol for initial dissolution.

Step-by-Step Methodology

-

Equilibration: Allow the this compound vial to reach room temperature (20-25°C) before opening to prevent condensation, which can hydrolyze the compound or alter weighing accuracy.

-

Solvent Selection: Use LC-MS Grade Methanol .[1]

-

Why? Methanol ensures rapid dissolution and prevents "crashing out" during storage.[1]

-

-

Dissolution:

-

Add Methanol to the vial to achieve the target concentration (typically 100 µg/mL or 1 mg/mL).

-

Vortex for 30 seconds.

-

Sonicate for 5-10 minutes. Note: Ensure bath temperature does not exceed 40°C to prevent degradation.

-

-

Validation: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, add 0.1% Formic Acid to assist protonation and solubility.[1]

-

Storage: Transfer to amber silanized glass vials. Store at -20°C (short term) or -80°C (long term).

LC-MS/MS Integration & Working Solutions

Once the stock is prepared in Methanol, it must be diluted for use in the analytical method.

The Solvent Swap Strategy: While the stock is in MeOH, the working IS solution (spiked into samples) should ideally match the initial mobile phase conditions or the precipitation solvent to prevent "solvent shock" in the chromatography column.

-

Scenario A: Protein Precipitation (PPT)

-

Scenario B: Dilute-and-Shoot

LC-MS Workflow Diagram (DOT)

Figure 2: Integration of this compound into the bioanalytical workflow. Note the transition from Primary Stock to Working Solution.

Stability & Troubleshooting

Stability[1][4][5][6][7]

-

Methanol Stock: Stable for >6 months at -20°C.

-

Acetonitrile Dilutions: Stable for 1-3 months at -20°C. Warning: ACN evaporates faster than MeOH; seal caps tightly to prevent concentration shifts.

-

Freeze-Thaw: Limit to <5 cycles. Aliquotting is mandatory.[1]

Troubleshooting Guide

| Issue | Cause | Solution |

| Precipitation in Stock | Saturation or cold storage | Sonicate for 10 mins at 30°C. Vortex vigorously. |

| Low MS Response | Adsorption to glass/plastic | Ensure solvent is at least 50% organic.[1] Use silanized glass vials. |

| Peak Tailing | Solvent mismatch | Ensure the Working IS solution matches the initial mobile phase strength.[1] |

References

-

PubChem. (2025).[1][3] Sertindole Compound Summary (CID 60149). National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Zhang, G., et al. (2011).[1] "Identification and synthesis of impurities formed during sertindole preparation." Beilstein Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

Pharmacological Applications of Deuterated Sertindole Analogs

This guide outlines the pharmacological rationale, design strategy, and experimental validation for Deuterated Sertindole Analogs . It is structured for drug development professionals seeking to optimize the pharmacokinetic (PK) and safety profile of the atypical antipsychotic Sertindole.[1]

A Strategic Technical Guide for Precision Optimization

Executive Summary

Sertindole is a highly effective atypical antipsychotic with a unique affinity profile for dopamine D₂ and serotonin 5-HT₂A receptors.[1][2] However, its clinical utility has been historically constrained by QTc interval prolongation and significant inter-individual pharmacokinetic variability driven by CYP2D6 polymorphism.[1]

This guide proposes a precision modification strategy: Deuteration . By selectively replacing protium with deuterium at metabolic "soft spots," we can induce a Kinetic Isotope Effect (KIE) that stabilizes the molecule against CYP-mediated oxidation without altering its receptor binding affinity.[1] The goal is to dampen

Molecular Rationale: The Deuterium Switch

The Metabolic Liability

Sertindole is extensively metabolized in the liver.[3] The primary clearance pathways involve:

-

Oxidation of the Imidazolidinone Ring: Mediated largely by CYP2D6 and CYP3A4, leading to 4-hydroxy-sertindole and subsequently dehydrosertindole (Lu 28-092).[1]

-

N-Dealkylation: Cleavage at the piperidine nitrogen to form norsertindole (Lu 25-073).[1][3]

The oxidation of the imidazolidinone ring is the rate-limiting step for a significant fraction of clearance.[1] Because CYP2D6 is highly polymorphic, "Poor Metabolizers" (PMs) experience significantly higher exposure than "Extensive Metabolizers" (EMs), elevating the risk of concentration-dependent QTc prolongation.[1]

Structural Target: d4-Imidazolidinone

To mitigate this, the optimal strategy is to deuterate the imidazolidinone ring .[1]

-

Target positions: The C4 and C5 methylene protons of the imidazolidinone ring.[1][3]

-

Proposed Analog: d4-Sertindole (1-[2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-3,3,4,4-tetradeutero -imidazolidin-2-one).[1]

Mechanism: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy.[1] This impedes the hydrogen abstraction step required for CYP-mediated hydroxylation/dehydrogenation (Primary KIE), effectively "armoring" the molecule at its most vulnerable point.[1]

Pathway Visualization

The following diagram illustrates the metabolic blockade strategy.

Figure 1: Metabolic pathway of Sertindole and the mechanism of deuterium blockade at the imidazolidinone ring.[1][2][3][4][5]

Pharmacological Profile Comparison

Deuteration dissociates pharmacokinetics (PK) from pharmacodynamics (PD).[1]

| Feature | Native Sertindole | Deuterated Sertindole (d4) | Clinical Benefit |

| Receptor Binding | High affinity ( | Identical | Efficacy is maintained; no new off-target effects.[1] |

| Metabolic Stability | Low (Rapid CYP2D6 oxidation) | High (Reduced intrinsic clearance) | Longer half-life ( |

| CYP2D6 Dependency | High (PMs have high exposure) | Reduced | "Metabolic Shunting" forces clearance via non-polymorphic pathways (e.g., CYP3A4 or conjugation), normalizing exposure across populations.[1] |

| Toxic Metabolites | High levels of dehydrosertindole | Suppressed | Reduced burden of potentially reactive metabolites. |

| QTc Liability | Risk at | Mitigated | Flatter PK curve reduces peak concentrations that trigger hERG blockade.[1] |

Experimental Protocols

Synthesis of d4-Sertindole

Objective: Synthesize the deuterated analog with >98% isotopic purity.

-

Precursor: Start with d4-ethylene diamine (fully deuterated).[1]

-

Cyclization: React d4-ethylene diamine with urea or a carbonic acid derivative (e.g., diethyl carbonate) to form d4-imidazolidin-2-one .[1]

-

Coupling: Alkylate the d4-imidazolidin-2-one with the appropriate chloro-ethyl-piperidine indole intermediate (1-(2-chloroethyl)-4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidine) under basic conditions (e.g.,

in DMF). -

Purification: Recrystallize from ethanol/water. Confirm structure via

-NMR (absence of imidazolidinone proton signals) and Mass Spectrometry.

In Vitro Metabolic Stability Assay

Objective: Quantify the Intrinsic Clearance (

-

System: Pooled Human Liver Microsomes (HLM).[1]

-

Test Compounds: Sertindole (Control) vs. d4-Sertindole.

-

Concentration: 1

(to ensure first-order kinetics). -

Cofactor: NADPH generating system.

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

Protocol:

-

Incubate compounds with HLM at

. -

Initiate reaction with NADPH.[1]

-

Quench aliquots with ice-cold acetonitrile containing Internal Standard (IS).

-

Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines

hERG Safety Assessment (Patch Clamp)

Objective: Confirm that deuteration does not negatively alter hERG interaction. While binding is usually identical, this is a mandatory safety check for Sertindole analogs.[1]

-

Cell Line: CHO cells stably expressing hERG (

). -

Method: Whole-cell patch clamp.[1]

-

Protocol:

-

Perfuse cells with extracellular solution.[1]

-

Apply voltage step protocol (holding -80 mV, depolarize to +20 mV, repolarize to -50 mV to elicit tail current).[1]

-

Perfuse d4-Sertindole at ascending concentrations (1, 10, 100, 1000 nM).

-

Measure inhibition of tail current amplitude.

-

Success Criteria:

of d4-Sertindole should be

-

Strategic Development Workflow

The following diagram outlines the critical path for validating the deuterated analog.

Figure 2: Step-wise development workflow for Deuterated Sertindole.

References

-

Sertindole Metabolism & Pharmacokinetics

-

CYP2D6 Polymorphism & Antipsychotics

-

Deuterium in Drug Design (General Principle)

-

Sertindole Structure & Properties

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The atypical antipsychotic sertindole enhances efflux of dopamine and its metabolites in the rat cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. Sertindole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The CYP2D6 Gene And Its Influence On Drug Detoxification [xcode.life]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Identification of Sertindole Metabolites Using Sertindole-d4

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the robust identification and characterization of sertindole metabolites. The strategic incorporation of a stable isotope-labeled internal standard, sertindole-d4, is central to the methodologies discussed, ensuring analytical accuracy and confidence in metabolite discovery workflows.

Introduction: The Imperative for Metabolite Profiling of Sertindole

Sertindole is an atypical antipsychotic agent effective in the management of schizophrenia.[1][2] Like all xenobiotics, sertindole undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4 in the liver.[1][3] Understanding the biotransformation of sertindole is not merely an academic exercise; it is a critical component of its overall pharmacological and toxicological assessment.[4] The identification of its metabolites is vital for several key reasons:

-

Pharmacological Activity: To determine if metabolites contribute to the therapeutic effect or possess off-target activities.

-

Safety and Toxicity: To identify potentially reactive or toxic metabolites that could contribute to adverse drug reactions.[5]

-

Drug-Drug Interactions: To understand the potential for co-administered drugs to alter sertindole's metabolic profile, and vice-versa.

-

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the characterization of all significant human metabolites to ensure a comprehensive safety evaluation.[6][7]

This guide will delineate a systematic approach to sertindole metabolite identification, leveraging the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the precision afforded by a deuterated internal standard.

The Strategic Role of this compound: Beyond simple quantification

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical mass spectrometry.[8] Its utility extends far beyond simple quantification, providing a self-validating system for metabolite identification.

Causality behind choosing a deuterated standard:

-

Co-elution and Ionization Correction: this compound is chemically identical to sertindole, ensuring it co-elutes during chromatography and experiences identical ionization effects (suppression or enhancement) in the mass spectrometer's source.[9][10] This allows for the correction of analytical variability, leading to more accurate and precise results.[11]

-

Characteristic Isotopic Signature: The four-dalton mass difference between sertindole and this compound creates a distinct isotopic pattern. When analyzing samples from in vitro or in vivo studies where both are present, this pattern serves as a powerful tool for distinguishing drug-related material from endogenous matrix components. Any true metabolite of sertindole will also exhibit a corresponding metabolite of this compound, shifted by four mass units. This "doublet" signature provides high confidence in metabolite identification.

Sertindole's Metabolic Landscape: Known Pathways

Sertindole undergoes a variety of metabolic transformations. The primary pathways include:

-

Oxidation: Hydroxylation at the 4- and 5-positions of the imidazolidinone ring.[12][13]

-

N-Dealkylation: Removal of the ethylimidazolidinone side chain to form norsertindole.[1]

-

NIH Shift: A chemical rearrangement at the fluorophenyl group.[12][13]

-

Further Conjugation: Subsequent reactions such as glucuronidation and sulfation can also occur.[12][13]

The major metabolites identified in humans include dehydrosertindole and norsertindole.[1] However, a comprehensive in vitro investigation is crucial to identify all potential human metabolites, as inter-species differences in metabolism are common.[13]

Experimental Workflow: An In Vitro Approach using Human Liver Microsomes

In vitro metabolism studies using human liver microsomes (HLMs) are a standard and effective method for predicting the metabolic fate of a drug in humans.[15] HLMs contain a high concentration of CYP enzymes, the primary drivers of phase I metabolism.[16]

Sources

- 1. Sertindole in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sertindole: pharmacological and clinical profile and role in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 6. fda.gov [fda.gov]

- 7. raps.org [raps.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sertindole - Wikipedia [en.wikipedia.org]

- 15. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Precision Bioanalysis of Sertindole: Internal Standard (Sertindole-d4) Preparation & Handling

Application Note: AN-BIO-SERT-D4

Abstract & Scope

This application note details the rigorous preparation, handling, and application of Sertindole-d4 as a stable isotope-labeled internal standard (SIL-IS) for regulated bioanalysis (LC-MS/MS). Sertindole is an atypical antipsychotic with specific physicochemical challenges—namely, high lipophilicity (LogP ~4.5), basicity (pKa ~8.4), and extreme photolability.

Failure to address these properties during IS preparation results in non-tracking recovery, variable matrix effects, and regulatory non-compliance (FDA/ICH M10). This guide prioritizes equilibration logic and photostability to ensure the SIL-IS behaves identically to the analyte in biological matrices.

Physicochemical Context & Material Specifications

Understanding the molecule is the prerequisite for reproducible bioanalysis. Sertindole requires specific handling to prevent adsorption and degradation.

Table 1: Analyte vs. Internal Standard Properties

| Property | Sertindole (Analyte) | This compound (IS) | Operational Implication |

| Molecular Weight | ~440.9 g/mol | ~444.9 g/mol | +4 Da shift prevents isotopic overlap (cross-talk). |

| LogP (Lipophilicity) | ~4.5 (High) | ~4.5 | High Adsorption Risk: Do not use 100% aqueous solutions. |

| pKa | ~8.4 (Basic) | ~8.4 | Solubility: Requires organic solvent or acidic buffer for stability. |

| Photostability | Unstable | Unstable | Critical: Dechlorination occurs under UV/Vis light. Use amber glass. |

| Ionization | ESI (+) | ESI (+) | Protonated molecule [M+H]+ is the precursor. |

Material Requirements

-

This compound Reference Standard: Isotopic purity ≥99.0% (to minimize contribution to the analyte channel).

-

Solvents: LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).

-

Glassware: Class A Amber Volumetric Flasks (silanized glass recommended to reduce adsorption).

-

Storage: -20°C or -80°C (compound dependent, check CoA).

Protocol 1: Stock & Working Solution Preparation

Objective: Create a stable, non-adsorptive spiking solution. Causality: Pure aqueous solutions cause Sertindole to precipitate or stick to container walls due to high LogP. Pure organic stocks are stable but can cause protein precipitation "shock" if added directly to plasma without mixing.

Workflow Diagram: Solution Preparation

Figure 1: Serial dilution workflow designed to maintain solubility while preparing the IS for matrix introduction.

Step-by-Step Procedure

-

Primary Stock (1.0 mg/mL):

-

Weigh ~1.0 mg of this compound into a silanized amber vial.

-

Dissolve in 100% Methanol (MeOH). Note: Do not use water; solubility is <1 mg/mL in neutral pH.

-

Sonicate for 5 minutes to ensure dissolution.

-

-

Intermediate Stock (10 µg/mL):

-

Dilute Primary Stock 1:100 using 100% MeOH.

-

Store at -20°C. Stability is typically 1-3 months (validate per lab SOP).

-

-

Working Internal Standard (WIS) (e.g., 50 ng/mL):

-

Dilute Intermediate Stock using 50:50 Methanol:Water .

-

Why 50:50? This reduces the organic strength slightly. If you add 100% MeOH IS to plasma, it may locally precipitate proteins immediately, trapping the IS before it equilibrates. 50:50 keeps the IS soluble but allows better mixing.

-

Protocol 2: Matrix Equilibration & Extraction

The "Trustworthiness" Factor: The most common failure in Sertindole bioanalysis is recovery bias . If the IS is not equilibrated, it sits in the solvent layer while the analyte is bound to plasma proteins (Sertindole is >99% protein-bound).

Mechanism of Action: Equilibration

The SIL-IS must dissociate from the spiking solvent and bind to the plasma proteins exactly as the endogenous analyte has. Only then will the extraction step (PPT or LLE) remove both with identical efficiency.

Figure 2: The equilibration step ensures the SIL-IS compensates for matrix binding variability.

Validated Extraction Method (Protein Precipitation)[1]

-

Aliquot: Transfer 50 µL of plasma to a 96-well plate (Amber polypropylene).

-

Spike: Add 20 µL of this compound Working Solution.

-

Equilibrate (Critical): Vortex at 1000 RPM for 2 minutes. Let stand for 5 minutes.

-

Scientific Rationale: Allows d4-Sertindole to integrate into the protein matrix.

-

-

Precipitate: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

-

Note: The acid helps break protein binding and improves recovery of basic drugs like Sertindole.

-

-

Centrifuge: 4000 RPM for 10 minutes at 4°C.

-

Transfer: Inject supernatant directly or dilute 1:1 with water if peak shape is poor (solvent focusing).

Quality Control & Troubleshooting

Self-validating the system requires monitoring specific metrics during the run.

Table 2: Troubleshooting IS Response

| Symptom | Probable Cause | Corrective Action |

| IS Response Drops >50% | Ion Suppression (Matrix Effect) | Switch to Liquid-Liquid Extraction (LLE) using MTBE or Hexane:Ethyl Acetate to remove phospholipids. |